molecular formula C25H18ClN3O4 B2840802 3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide CAS No. 921889-43-2

3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide

Cat. No. B2840802
CAS RN: 921889-43-2
M. Wt: 459.89
InChI Key: WGWNJMXASIZUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.89. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . Inhibition of this receptor can lead to various effects, depending on the physiological context. For instance, in the context of neurological disorders like Parkinson’s disease, inhibition of D2 receptors can help manage symptoms by modulating dopamine signaling in the brain.

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4/c1-14-22(23(28-33-14)16-7-3-4-8-18(16)26)24(30)27-15-11-12-20-17(13-15)25(31)29(2)19-9-5-6-10-21(19)32-20/h3-13H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNJMXASIZUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide

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